M-Tolyl-propynoic acid ethyl ester
Description
Key characteristics inferred from analogs include:
- Molecular formula: Likely $ \text{C}{12}\text{H}{12}\text{O}2 $ (assuming propynoic backbone) or $ \text{C}{12}\text{H}{16}\text{O}2 $ (for propionic variants).
- Functional groups: Propargyl ester (alkyne group) or propionate ester (single bond), combined with a 3-methylphenyl substituent.
- Applications: Potential use in organic synthesis, pharmaceuticals, or agrochemicals due to reactive alkyne moieties or aromatic ester properties.
Properties
CAS No. |
58686-70-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3-(3-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3H2,1-2H3 |
InChI Key |
DCDJJDUJXYBDAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C#CC1=CC=CC(=C1)C |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
o-Tolyl-propynoic Acid Ethyl Ester (CAS 58686-71-8)
- Structure: Ortho-tolyl group attached to a propynoic acid ethyl ester.
- Molecular formula : $ \text{C}{12}\text{H}{12}\text{O}_2 $ (MW: 188.22 g/mol) .
- Key differences :
- Substituent position : The methyl group on the phenyl ring is in the ortho position, which may sterically hinder reactions compared to the meta isomer.
- Reactivity : The alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in saturated propionic esters.
3-M-Tolyl-propionic Acid Ethyl Ester (CAS 7297-13-4)
Ethyl 3-Oxo-3-o-tolylpropanoate (CAS 51725-82-7)
- Structure : Propionic acid ethyl ester with a keto group and ortho-tolyl substituent.
- Molecular formula : $ \text{C}{12}\text{H}{14}\text{O}_3 $ (MW: 206.24 g/mol) .
- Key differences: Functional group: The ketone enhances electrophilicity, enabling nucleophilic additions, unlike non-keto analogs. Synthetic utility: Used in synthesizing heterocyclic compounds, such as dihydrofuropyridines under thermal conditions .
Ethyl m-Toluate (CAS 120-33-2)
- Structure : Ethyl ester of 3-methylbenzoic acid.
- Molecular formula : $ \text{C}{10}\text{H}{12}\text{O}_2 $ (MW: 164.2 g/mol, density: 1.03 g/mL) .
- Key differences: Backbone: Benzoate ester (shorter chain) vs. propionate/propynoate esters. Applications: Common in fragrances and flavorings due to aromatic volatility.
Data Table: Comparative Properties of Analogs
Notes and Limitations
- Comparisons rely on structural analogs.
- Discrepancies in nomenclature (e.g., propionic vs. propynoic) highlight the need for precise identification in chemical databases.
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